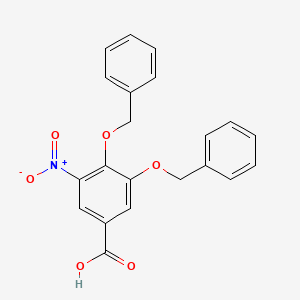

3,4-Bis(benzyloxy)-5-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4,5-bis(phenylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO6/c23-21(24)17-11-18(22(25)26)20(28-14-16-9-5-2-6-10-16)19(12-17)27-13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMQLXQTSMBAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673076 | |

| Record name | 3,4-Bis(benzyloxy)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923288-55-5 | |

| Record name | 3,4-Bis(benzyloxy)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 3,4 Bis Benzyloxy 5 Nitrobenzoic Acid

Retrosynthetic Analysis and Key Disconnections Guiding the Synthesis of 3,4-Bis(benzyloxy)-5-nitrobenzoic acid

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed, primarily involving the carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds associated with the key functional groups.

The most common and strategically sound approach involves the following disconnections:

C-N Bond Disconnection: The nitro group is typically introduced via an electrophilic aromatic substitution (EAS) reaction. This disconnection points to 3,4-bis(benzyloxy)benzoic acid as the immediate precursor. This is a favorable step as the existing electron-donating benzyloxy groups and the electron-withdrawing carboxyl group collectively direct the incoming electrophile (NO₂⁺) to the desired C-5 position.

C-C Bond Disconnection: The carboxylic acid group can be envisioned as arising from the oxidation of a methyl group. This leads to the precursor 1,2-bis(benzyloxy)-4-methyl-5-nitrobenzene . This strategy is common for synthesizing benzoic acids when the corresponding toluene (B28343) derivative is accessible. chemguide.co.uk

C-O Bond Disconnections: The two benzyloxy ether linkages can be disconnected through a Williamson ether synthesis. This retrosynthetic step breaks the molecule down to a catechol derivative, 4-methyl-5-nitrocatechol , and a benzyl (B1604629) halide, such as benzyl bromide.

An alternative and highly convergent strategy starts from a precursor already containing the C1 carbon in the correct oxidation state.

Functional Group Interconversion (FGI) and C-N Disconnection: The synthesis can begin with nitration of an ester of 3,4-bis(benzyloxy)benzoic acid, followed by hydrolysis. This avoids potential side reactions associated with the free carboxylic acid during nitration.

C-O Disconnections: This leads back to a dihydroxybenzoic acid ester, such as methyl 3,4-dihydroxybenzoate (the methyl ester of protocatechuic acid). This is an excellent starting point as it is readily available. The synthesis would then proceed by benzylation of the hydroxyl groups, followed by nitration and finally ester hydrolysis. A similar strategy has been successfully employed for the synthesis of related 3,5-bis(benzyloxy)benzoic acid. nih.gov

This latter pathway, starting from a dihydroxybenzoic acid derivative, is often preferred due to the high-yielding nature of the individual steps and the excellent regiochemical control during the nitration stage.

Classical Synthetic Routes and Transformations Leading to this compound

Classical synthetic methods provide robust and well-documented pathways to this compound. These routes typically rely on a sequence of fundamental organic reactions.

Multi-Step Preparations from Readily Available Aromatic Precursors

A common and efficient synthesis starts from methyl 3,4-dihydroxybenzoate. This multi-step process leverages standard functional group manipulations to build the target molecule.

The general sequence is as follows:

Protection of Hydroxyl Groups: The two phenolic hydroxyl groups of methyl 3,4-dihydroxybenzoate are converted to benzyl ethers. This is typically achieved via a Williamson ether synthesis, reacting the starting material with benzyl bromide in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724). nih.gov The reaction is often heated to reflux to ensure completion.

Nitration: The resulting methyl 3,4-bis(benzyloxy)benzoate is then subjected to electrophilic nitration. A standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used under controlled temperature conditions to introduce the nitro group at the C-5 position.

Hydrolysis: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically accomplished by heating the ester with an aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification with a mineral acid like hydrochloric acid (HCl) to precipitate the final product. nih.gov

A representative reaction scheme is outlined below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | Methyl 3,4-dihydroxybenzoate | Benzyl bromide (2 eq.), K₂CO₃, Acetone, Reflux | Methyl 3,4-bis(benzyloxy)benzoate |

| 2 | Methyl 3,4-bis(benzyloxy)benzoate | HNO₃, H₂SO₄, 0°C to rt | Methyl 3,4-bis(benzyloxy)-5-nitrobenzoate |

| 3 | Methyl 3,4-bis(benzyloxy)-5-nitrobenzoate | 1. NaOH(aq), EtOH, Reflux 2. HCl(aq) | This compound |

Regioselective Nitration Strategies for Benzyloxy-Substituted Arenes

The regioselectivity of the nitration step is a critical aspect of the synthesis. The outcome of the electrophilic aromatic substitution is governed by the electronic effects of the substituents already present on the benzene (B151609) ring. vanderbilt.edu

Activating Groups: The two benzyloxy groups (-OCH₂Ph) are powerful activating groups. Through resonance, the oxygen atom's lone pairs donate electron density to the aromatic ring, particularly at the ortho and para positions. libretexts.orgyoutube.com

Deactivating Group: The methoxycarbonyl group (-COOCH₃) is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.

In the case of methyl 3,4-bis(benzyloxy)benzoate, the positions ortho to the benzyloxy groups are C-2 and C-5. The position para to the C-4 benzyloxy group is C-1 (already substituted). The position meta to the C-1 ester group is C-5. Therefore, the directing effects of all three substituents converge, strongly favoring the substitution of the nitro group at the C-5 position. This concerted effect leads to a high degree of regioselectivity and typically results in the formation of the desired isomer as the major product. The stability of the arenium ion intermediate, which is enhanced by resonance delocalization involving the oxygen lone pairs, is the driving force for this outcome. libretexts.org

Carboxylation and Side-Chain Oxidation Approaches for Benzoic Acid Formation

While the previously described route starting from a benzoic acid ester is common, alternative methods for introducing the carboxylic acid function are well-established in organic synthesis. These methods would be applicable if the synthesis started from a precursor without the C1 carboxylate functionality, such as 1,2-bis(benzyloxy)benzene.

| Method | Description | Typical Reagents | Notes |

| Side-Chain Oxidation | An alkyl group (e.g., methyl) on the aromatic ring is oxidized to a carboxylic acid. chemguide.co.uk | KMnO₄, heat; or K₂Cr₂O₇, H₂SO₄ | A powerful and common method. The aromatic ring must be stable to the strong oxidizing conditions. chemguide.co.uk |

| Grignard Carboxylation | An aryl halide is converted to a Grignard reagent, which then reacts with carbon dioxide (dry ice) to form a carboxylate salt. wikipedia.org | 1. Mg, ether 2. CO₂ 3. H₃O⁺ | Useful for introducing a carboxyl group, but requires the synthesis of the corresponding aryl halide precursor. wikipedia.org |

| Hydrolysis of Nitriles | An aryl nitrile (cyanobenzene derivative) is hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemguide.co.uk | H₃O⁺, heat; or NaOH(aq), heat then H₃O⁺ | The nitrile group can be introduced via Sandmeyer reaction from an aniline (B41778) or by nucleophilic substitution on an aryl halide. |

| Industrial Oxidation | Commercial production of benzoic acid often involves the cobalt-catalyzed air oxidation of toluene. researchgate.net | Toluene, O₂, Cobalt naphthenate catalyst | Highly efficient for large-scale production but less common for specialized, substituted benzoic acids in a lab setting. researchgate.net |

Modern and Green Chemistry Approaches in this compound Synthesis

While classical methods are effective, modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign processes.

Catalytic Methods for the Installation of Benzyloxy Functional Groups

The Williamson ether synthesis, while reliable, often requires super-stoichiometric amounts of base and can involve harsh conditions. Modern catalytic approaches offer milder and more efficient alternatives for the crucial O-benzylation step.

Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can significantly improve the efficiency of the Williamson ether synthesis. The catalyst facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase containing the benzyl halide, allowing the reaction to proceed at lower temperatures and with faster rates. This approach was successfully used in the optimization of the synthesis of the related 3,4,5-tris(dodecyloxy)benzoic acid. tue.nl

Transition-Metal-Catalyzed Benzylation: Emerging strategies focus on the direct C-O bond formation through transition-metal catalysis, which can avoid the use of benzyl halides altogether. While still an area of active research, methods involving the activation of relatively inert C-H bonds are being developed. researchgate.net For instance, palladium catalysts can be used for the debenzylation of benzyl ethers and carbamates, highlighting the utility of transition metals in manipulating this functional group. sigmaaldrich.comtaylorfrancis.com Light-triggered catalytic methods have also been developed for asymmetric allylic benzylation, showcasing the potential of modern catalysis to forge C-C and C-O bonds under innovative conditions. acs.org These advanced methods represent the future of greener chemical synthesis.

Controlled Regioselective Functionalization Techniques

The synthesis of this compound is fundamentally a challenge in controlled regioselective functionalization. The precise installation of three different substituents—two benzyloxy groups and one nitro group—at specific positions on the benzoic acid core requires a carefully designed synthetic sequence. The starting material is typically a dihydroxybenzoic acid derivative, with 3,4-dihydroxybenzoic acid (protocatechuic acid) being the most logical precursor.

The primary challenge lies in the selective nitration at the C5 position. The directing effects of the substituents on the aromatic ring govern the outcome of electrophilic aromatic substitution. The carboxyl group is a deactivating, meta-directing group. The two benzyloxy groups are activating, ortho- and para-directing groups. In the 3,4-bis(benzyloxy)benzoic acid intermediate, the C5 position is ortho to the C4-benzyloxy group and meta to the C3-benzyloxy and C1-carboxyl groups. The powerful ortho-directing effect of the alkoxy group at C4, combined with the meta-directing influence of the carboxyl group, synergistically favors the introduction of the nitro group at C5.

A common synthetic route involves two key regioselective steps:

Dibenzylation: The initial step is the protection of the two hydroxyl groups of 3,4-dihydroxybenzoic acid as benzyl ethers. This is typically achieved by Williamson ether synthesis, reacting the precursor with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent such as acetonitrile or dimethylformamide (DMF). To avoid undesired side reactions with the carboxylic acid, it is often protected first, for instance, as a methyl ester. nih.gov

Regioselective Nitration: Following the formation of methyl 3,4-bis(benzyloxy)benzoate, the nitration step is performed. A standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used under carefully controlled temperature conditions to prevent over-nitration or side-product formation. The strong directing effect of the C4-benzyloxy group ensures high regioselectivity for the C5 position. The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.

Solvent-Free or Reduced-Solvent Reaction Methodologies and Conditions

In line with the principles of green chemistry, significant efforts are directed towards minimizing solvent use in chemical synthesis. researchgate.net For the synthesis of this compound, both the benzylation and nitration steps can be adapted to reduced-solvent conditions.

For the nitration step, traditional methods rely on a large excess of sulfuric acid as both a catalyst and a solvent. ewadirect.com Modern approaches can reduce this solvent load. One such technique involves the use of solid-supported nitrating agents. For instance, silica-supported sulfuric acid can act as a heterogeneous catalyst for nitration with nitric acid. ewadirect.com This methodology simplifies work-up, as the catalyst can be removed by simple filtration, and often reduces the total volume of acid required.

Another approach is the use of alternative nitrating systems that require less or no solvent. A mixture of fuming nitric acid in acetic acid/acetic anhydride (B1165640) has been shown to be effective for nitration in flow reactors, offering a less corrosive alternative to sulfuric acid mixtures. ewadirect.com While not entirely solvent-free, these methods represent a significant reduction in hazardous and voluminous solvent waste.

The benzylation step can also be optimized for reduced solvent use. Phase-transfer catalysis (PTC) is a powerful technique for reactions involving an organic and an aqueous phase, often reducing the need for large quantities of organic solvents to solubilize both reactants. For the benzylation of the dihydroxybenzoate precursor, a phase-transfer catalyst like a quaternary ammonium salt could facilitate the reaction between the water-soluble phenoxide (formed with a base like NaOH) and the organic-soluble benzyl halide, minimizing the need for a single-phase solvent system.

Continuous Flow Chemistry and Automated Synthesis Protocols

Continuous flow chemistry offers substantial advantages in safety, efficiency, and scalability, particularly for hazardous reactions like nitration. nih.gov The nitration of 3,4-bis(benzyloxy)benzoic acid is highly exothermic, and in a traditional batch reactor, localized temperature increases can lead to the formation of dangerous by-products and pose a risk of runaway reactions.

In a continuous flow setup, small volumes of reactants are continuously mixed and reacted in a temperature-controlled microreactor or tube reactor. researchgate.netyoutube.com This configuration provides superior heat transfer, allowing the reaction to be performed safely at higher temperatures, which can significantly shorten reaction times. ewadirect.com

A hypothetical flow process for the nitration of methyl 3,4-bis(benzyloxy)benzoate would involve:

Two separate inlet streams, one for the substrate dissolved in an organic solvent (e.g., dichloromethane) and another for the nitrating mixture (e.g., HNO₃/H₂SO₄).

The streams are fed into a micromixer for rapid and efficient mixing.

The mixture then passes through a heated or cooled coil reactor where the reaction occurs over a specific residence time (often minutes or even seconds). rsc.org

The output stream is collected and can be directly channeled into a work-up module, for instance, for quenching and extraction.

This entire process can be automated. Automated synthesis platforms can control pumps, valves, and reactor conditions based on real-time feedback from inline analytical tools (e.g., IR or NMR spectroscopy). beilstein-journals.org Such systems can perform self-optimization, systematically varying parameters like temperature, flow rate, and stoichiometry to rapidly identify the optimal conditions for yield and purity without manual intervention. beilstein-journals.org

Optimization of Reaction Parameters and Yields for Academic and Scalable Production

Optimizing reaction parameters is crucial for maximizing yield and purity, both for small-scale academic research and for large-scale industrial production. The synthesis of this compound involves several parameters that can be fine-tuned.

For the benzylation step , key parameters include:

Base: The choice and amount of base (e.g., K₂CO₃, Cs₂CO₃, NaOH) can affect reaction rate and selectivity. Stronger bases may accelerate the reaction but can also promote side reactions.

Solvent: The solvent (e.g., acetone, acetonitrile, DMF) influences the solubility of reactants and the reaction temperature.

Temperature: Higher temperatures increase the reaction rate but may lead to decomposition or by-product formation.

Phase-Transfer Catalyst: In multiphase systems, the type and concentration of the catalyst are critical. tue.nl

For the nitration step , optimization focuses on:

Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid determines the concentration of the active nitronium ion (NO₂⁺) and thus the reaction rate.

Temperature: This is the most critical parameter. The reaction is typically run at low temperatures (e.g., 0–10 °C) to control the exotherm and prevent undesired oxidation or multiple nitrations.

Reaction Time: Sufficient time is needed for complete conversion, but prolonged reaction times can increase the risk of by-product formation.

The following table illustrates a hypothetical optimization study for the nitration step.

Table 1: Hypothetical Optimization of the Nitration of Methyl 3,4-bis(benzyloxy)benzoate

| Entry | Temperature (°C) | Time (h) | HNO₃:H₂SO₄ Ratio (v/v) | Yield of Methyl 3,4-Bis(benzyloxy)-5-nitrobenzoate (%) |

| 1 | 25 | 1 | 1:2 | 65 (with by-products) |

| 2 | 10 | 1 | 1:2 | 80 |

| 3 | 0 | 1 | 1:2 | 92 |

| 4 | 0 | 3 | 1:2 | 93 |

| 5 | 0 | 1 | 1:4 | 95 |

| 6 | -10 | 1 | 1:4 | 94 |

For scalable production, challenges such as efficient mixing, heat dissipation, and handling of corrosive materials become more pronounced. The transition from batch to continuous flow processing is a key strategy to address these scale-up issues effectively. tue.nl

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Sustainability Metrics across Different Routes

Evaluating the "greenness" of a synthetic route involves analyzing various metrics beyond the chemical yield. Atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI) are key indicators of sustainability. researchgate.netprimescholars.comjocpr.comresearchgate.net

Atom Economy (AE) measures the efficiency with which reactant atoms are incorporated into the final product. rsc.orgrsc.org AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Let's compare two plausible, albeit simplified, routes to the target compound starting from 3,4-dihydroxybenzoic acid.

Route A: Esterification First

C₇H₆O₄ + CH₄O → C₈H₈O₄ + H₂O (Esterification)

C₈H₈O₄ + 2 C₇H₇Br → C₂₂H₂₂O₄ + 2 HBr (Benzylation)

C₂₂H₂₂O₄ + HNO₃ → C₂₂H₂₁NO₆ + H₂O (Nitration)

C₂₂H₂₁NO₆ + H₂O → C₂₁H₁₇NO₆ + CH₄O (Hydrolysis)

Route B: Direct Benzylation (Hypothetical)

C₇H₆O₄ + 2 C₇H₇Br → C₂₁H₁₈O₄ + 2 HBr (Direct Benzylation)

C₂₁H₁₈O₄ + HNO₃ → C₂₁H₁₇NO₆ + H₂O (Nitration)

The calculation of atom economy for multi-step syntheses is complex. However, a simplified analysis of the key bond-forming steps reveals inherent inefficiencies. For instance, in the benzylation step (Route B, Step 1), the by-products are two molecules of HBr. The atom economy of this single step is: AE = [MW(C₂₁H₁₈O₄)] / [MW(C₇H₆O₄) + 2 * MW(C₇H₇Br)] x 100% AE = [334.35] / [154.12 + 2 * 171.04] x 100% = 67.4%

This highlights that even with a 100% chemical yield, a significant portion of the reactant mass is converted into waste. Addition reactions, such as catalytic hydrogenation, have a 100% atom economy and are therefore highly desirable. jocpr.com

E-Factor and Process Mass Intensity (PMI) provide a broader view by considering all materials used, including solvents, catalysts, and work-up chemicals.

E-Factor = Total Mass of Waste / Mass of Product

PMI = Total Mass Input / Mass of Product

A lower E-Factor and PMI indicate a more sustainable process.

Table 2: Comparative Sustainability Metrics for Hypothetical Routes

| Metric | Route A (Ester Protection) | Route B (Direct Benzylation) | Ideal "Green" Route |

| No. of Steps | 4 | 2 | 1 |

| Plausibility | High; protection/deprotection steps are standard and ensure higher selectivity and yield. | Lower; direct benzylation may lead to side reactions with the carboxylic acid, lowering the overall yield. | Low; a one-step synthesis is highly unlikely. |

| Atom Economy | Low, due to multiple steps involving substitution reactions with by-products (H₂O, HBr). | Moderate; fewer steps but still dominated by inefficient substitution reactions. | High (approaching 100%) |

| PMI (Estimated) | Very High; involves multiple steps, each requiring solvents for reaction and purification. researchgate.net | High; fewer steps but likely requires significant solvent for purification due to lower selectivity. | Low |

| Sustainability | Poor; generates significant waste from protecting groups, by-products, and solvents. | Moderate; better than Route A if yields are acceptable, as it avoids protection/deprotection steps. | High; minimizes waste and energy consumption. jocpr.com |

Chemical Transformations and Derivatization Strategies for 3,4 Bis Benzyloxy 5 Nitrobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety of 3,4-Bis(benzyloxy)-5-nitrobenzoic acid

The carboxylic acid group is a primary site for modifications, allowing for the introduction of diverse functionalities through several key reaction types.

Esterification and Amidation Reactions for Diverse Conjugates

The conversion of the carboxylic acid to esters and amides is a fundamental strategy for creating a wide range of derivatives. These reactions are crucial for attaching the 3,4-bis(benzyloxy)-5-nitrophenyl scaffold to other molecules, such as polymers, biomolecules, or other synthetic units.

Esterification: The esterification of nitrobenzoic acids is a well-established transformation. For a substrate like this compound, classic Fischer esterification can be employed by reacting it with an excess of an alcohol in the presence of an acid catalyst, such as sulfuric acid or a polyfluoroalkanesulfonic acid. google.com The use of an entraining liquid to remove water azeotropically can drive the reaction to completion. google.com Microwave-assisted methods have also been shown to accelerate the esterification of substituted nitrobenzoic acids, often leading to higher yields in shorter reaction times. rsc.org

Amidation: The formation of amides from this compound typically requires the activation of the carboxylic acid. A variety of coupling agents can be used for this purpose. For instance, reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have proven effective for the amidation of 4-nitrobenzoic acid with a range of amines in good to excellent yields. lookchemmall.com This method proceeds under mild conditions, often at room temperature in the presence of a base like potassium carbonate. lookchemmall.com Another approach involves the use of heterogeneous catalysts, such as niobia (Nb₂O₅), which can facilitate the direct amidation of carboxylic acids with amines, offering the advantage of catalyst reusability. researchgate.net

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagent/Catalyst | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Esterification | Alcohol, H₂SO₄ | Excess Alcohol | Reflux | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC), Base | Dichloromethane (DCM), Tetrahydrofuran (THF) | Room Temperature | Amide |

| Amidation | Amine, Nb₂O₅ | Toluene (B28343) | High Temperature | Amide |

Chemoselective Reduction Pathways to Alcohols and Aldehydes

The selective reduction of the carboxylic acid group in the presence of a reducible nitro group presents a significant synthetic challenge. However, specific reagents and conditions have been developed to achieve this transformation with high chemoselectivity.

Reduction to Alcohols: A significant breakthrough in this area is the use of borane-based reagents. A mild protocol using bis(pinacolato)diboron (B136004) (B₂pin₂) and a borane (B79455) catalyst can selectively reduce carboxylic acids to alcohols while leaving functional groups like ketones, esters, and, crucially, nitro groups untouched. unirioja.es This method operates at ambient temperatures and offers excellent functional group tolerance. unirioja.es This approach would be ideal for converting this compound to the corresponding (3,4-bis(benzyloxy)-5-nitrophenyl)methanol.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a more delicate transformation. A common strategy involves a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acyl chloride or an ester. Nitriles can be reduced to the corresponding imine using stannous chloride in hydrochloric acid (Stephen reaction), which then hydrolyzes to the aldehyde. ncert.nic.in Acyl chlorides can be reduced to aldehydes via Rosenmund reduction, which involves hydrogenation over a poisoned palladium catalyst (Pd on BaSO₄). ncert.nic.in These indirect methods provide a viable route to 3,4-bis(benzyloxy)-5-nitrobenzaldehyde.

Table 2: Chemoselective Reduction of the Carboxylic Acid Group

| Target Product | Reagent(s) | Key Features |

|---|---|---|

| Alcohol | B₂pin₂, Borane Catalyst | High chemoselectivity; tolerates nitro groups. unirioja.es |

Decarboxylation Reactions and Mechanistic Considerations

Decarboxylation, the removal of the carboxyl group, can be a challenging reaction for aromatic carboxylic acids unless specific structural features are present. For substituted benzoic acids, the reaction mechanism and required conditions are heavily influenced by the nature and position of the substituents. researchgate.net

The decarboxylation of nitroacetic acid is known to proceed under relatively mild conditions, where the electron-withdrawing nitro group stabilizes the intermediate carbanion (nitromethide ion) formed upon CO₂ loss. nih.gov In the case of 2-nitrobenzoic acids, decarboxylation has also been studied. amanote.com For this compound, the nitro group at the 5-position is meta to the carboxylic acid, and its electron-withdrawing effect is less pronounced at the ipso-carbon. Therefore, harsh conditions, such as heating at high temperatures in the presence of a catalyst like copper, would likely be required to facilitate decarboxylation to yield 1,2-bis(benzyloxy)-3-nitrobenzene. The mechanism would proceed via the formation of a copper salt, followed by the extrusion of carbon dioxide.

Transformations of the Nitro Group in this compound

The nitro group is a highly versatile functional handle, primarily serving as a precursor to various nitrogen-containing functionalities through reductive transformations.

Reductive Transformations to Amines and Diamines

The reduction of the nitro group to an amine is one of the most fundamental and important transformations in aromatic chemistry. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com

A variety of methods are available for this reduction, with chemoselectivity being the primary concern. researchgate.net

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a very effective method. masterorganicchemistry.comwikipedia.org This approach is often clean and high-yielding. However, care must be taken as the benzyloxy groups are susceptible to hydrogenolysis (cleavage of the C-O bond) under harsh hydrogenation conditions. Using a poisoned catalyst, like Lindlar's catalyst, or carefully controlled conditions can minimize this side reaction. researchgate.net

Metal/Acid Reduction: The use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classic and reliable method for reducing aromatic nitro groups. masterorganicchemistry.com Tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) is particularly mild and chemoselective, capable of reducing a nitro group without affecting other sensitive groups like esters or benzylic ethers. researchgate.net

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney nickel or Fe/C) or ammonium (B1175870) formate (B1220265) with a catalyst can also be used to selectively reduce the nitro group under milder conditions than direct hydrogenation. niscpr.res.inmdpi.com

These methods would convert this compound into 5-amino-3,4-bis(benzyloxy)benzoic acid.

Table 3: Selective Reduction of the Nitro Group

| Reagent/Catalyst | Solvent | Key Features |

|---|---|---|

| H₂, Pd/C | Ethanol, Ethyl Acetate | Highly efficient; risk of debenzylation. masterorganicchemistry.com |

| SnCl₂·2H₂O | Ethanol | High chemoselectivity; tolerates esters and ethers. researchgate.net |

| Fe, HCl or NH₄Cl | Ethanol/Water | Classic, cost-effective method. masterorganicchemistry.com |

| Hydrazine, Raney Ni | Ethanol | Transfer hydrogenation, mild conditions. mdpi.com |

Formation of Azoxy and Azo Linkages for Advanced Architectures

Partial reduction of the nitro group can lead to the formation of dimeric structures containing nitrogen-nitrogen double bonds, such as azoxy and azo compounds. These chromophoric linkages are central to the synthesis of dyes, molecular switches, and other advanced materials.

Azoxy Compounds: The formation of azoxy compounds represents an intermediate stage in the reduction of nitroarenes to anilines. Specific conditions can be employed to stop the reaction at this stage. For example, the controlled reduction of nitroarenes using reagents like sodium arsenite or glucose in an alkaline medium can yield azoxy derivatives. researchgate.net More modern methods include photochemical reactions where a light-excited nitroaromatic compound reacts with an amine in water to form nitrosoaromatic and hydroxylamine (B1172632) intermediates, which then condense to form the azoxy product. nih.gov

Azo Compounds: Further reduction of the azoxy intermediate, or direct dimerization under specific reductive conditions, yields azo compounds. Treating aromatic nitro compounds with certain metal hydrides, such as lithium aluminum hydride (LiAlH₄), can give good yields of azo compounds. masterorganicchemistry.comwikipedia.org Another effective method is the reduction of nitroarenes with lead powder in the presence of triethylammonium (B8662869) formate, which provides the corresponding symmetrical azo compounds in high yields at room temperature. researchgate.net This would lead to the formation of a dimeric molecule where two units of the parent benzoic acid are linked by an azo (-N=N-) bridge. The synthesis of azo compounds can also be achieved by diazotization of the corresponding amine (derived from the reduction of the nitro group) followed by coupling with an electron-rich aromatic compound. nih.govuobasrah.edu.iq

These transformations open pathways to complex molecular architectures with unique electronic and photophysical properties, starting from the versatile this compound scaffold.

Exploiting the Nitro Group for Nucleophilic Aromatic Substitution Reactions

The chemical behavior of this compound is significantly influenced by the presence of the nitro group. This strong electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr). chemistrysteps.comyoutube.com In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov

For an SNAr reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate through resonance. libretexts.org In the case of this compound, the nitro group is not directly ortho or para to the benzyloxy groups. However, if a suitable leaving group were present at the C-2 or C-6 position, the nitro group at C-5 would be meta, offering minimal resonance stabilization.

Therefore, direct SNAr reactions to displace the benzyloxy groups are not the primary application of the nitro group's activating effect in this specific molecule. Instead, the nitro group's primary role in this context is to facilitate reactions on other parts of the molecule or to be transformed itself. For instance, reduction of the nitro group to an amine provides a new nucleophilic center, opening up a vast array of further derivatization possibilities, such as amide bond formation or diazotization.

The table below illustrates the general principle of SNAr on a hypothetical derivative, highlighting the required orientation of the nitro group relative to a leaving group (X).

| Reactant | Nucleophile (Nu) | Conditions | Product |

| 2-X-4,5-Bis(benzyloxy)-1-nitrobenzene | R-O⁻, R-NH₂, RS⁻ | Heat | 2-Nu-4,5-Bis(benzyloxy)-1-nitrobenzene |

| 4-X-1,2-Bis(benzyloxy)-5-nitrobenzene | R-O⁻, R-NH₂, RS⁻ | Heat | 4-Nu-1,2-Bis(benzyloxy)-5-nitrobenzene |

This table represents hypothetical SNAr reactions based on established principles to illustrate the activating role of a nitro group when positioned correctly relative to a leaving group.

Modifications and Deprotection of the Benzyloxy Ethers in this compound

The two benzyloxy groups serve as protecting groups for the phenolic hydroxyls. Their removal or modification is a key strategy in the synthesis of various derivatives.

Chemoselective Deprotection Strategies for the Benzyloxy Groups

The removal of benzyl (B1604629) ethers is a common transformation in organic synthesis. Chemoselective deprotection is crucial to avoid unwanted side reactions, such as the reduction of the nitro group.

One of the most prevalent methods for benzyl ether cleavage is catalytic hydrogenation. organic-chemistry.org This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). This method is highly efficient but carries the risk of simultaneously reducing the nitro group. To achieve selectivity, careful control of reaction conditions or the use of alternative catalysts and hydrogen sources is necessary.

Alternatively, Lewis acids can be employed for debenzylation. Boron trichloride (B1173362) (BCl₃), for example, can cleave aryl benzyl ethers, often at low temperatures. The addition of a cation scavenger, such as pentamethylbenzene, can improve the efficiency and selectivity of this process. researchgate.net Another method involves the use of trimethylsilyl (B98337) iodide (TMSI). researchgate.net

| Method | Reagent(s) | Conditions | Advantage | Potential Issue |

| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric pressure | Mild and efficient | Concomitant reduction of the nitro group |

| Lewis Acid Cleavage | BCl₃, pentamethylbenzene | Low temperature (e.g., -78 °C to 0 °C) | High chemoselectivity researchgate.net | Stoichiometric amounts of corrosive reagent |

| Silyl Halide Cleavage | Trimethylsilyl iodide (TMSI) | Methylene chloride, room temperature | Effective for stubborn ethers researchgate.net | Reagent sensitivity |

Ether Cleavage and Subsequent Functionalization to Phenolic Derivatives

Successful deprotection of both benzyloxy groups on this compound yields 3,4-dihydroxy-5-nitrobenzoic acid, also known as 5-nitrocatechuic acid. This transformation unmasks two phenolic hydroxyl groups, which are versatile functional handles for further derivatization.

The resulting catechol-like structure opens up numerous synthetic possibilities:

Selective Alkylation or Acylation: The two adjacent hydroxyl groups can be selectively functionalized, for instance, by forming cyclic acetals or ketals, or by mono- or di-alkylation/acylation under controlled conditions.

Coordination Chemistry: The catechol moiety is an excellent ligand for various metal ions, allowing for the synthesis of metal complexes with potential applications in catalysis or materials science.

Cyclization Reactions: The phenolic hydroxyls, in conjunction with the carboxylic acid, can participate in intramolecular cyclization reactions to form lactones or other heterocyclic systems.

Aromatic Substitution Reactions on the Benzyloxy Phenyl Moieties

The two phenyl rings of the benzyloxy groups can themselves undergo aromatic substitution reactions. These rings are activated by the ether oxygen, which is an ortho-, para-directing group. However, these reactions are generally less common as they add complexity and potential for side products unless high selectivity can be achieved. Standard electrophilic aromatic substitution reactions like nitration or halogenation could potentially be performed on these rings, but would require careful optimization to avoid cleavage of the ether linkage or reactions on the main benzoic acid ring.

Multi-Component Reactions (MCRs) Incorporating this compound as a Scaffold

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product, offering high atom and step economy. nih.govnih.gov The carboxylic acid functionality of this compound makes it a suitable candidate for isocyanide-based MCRs, such as the Ugi or Passerini reactions. nih.gov

In a Ugi four-component reaction (Ugi-4CR), a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide react to form an α-acylamino amide. By using this compound as the acid component, its entire structural motif can be incorporated into a larger, more complex molecule in a single step. This strategy allows for the rapid generation of chemical libraries for drug discovery and other applications. nih.gov The presence of the nitro group can influence the biological activity of the resulting MCR products. nih.gov

Hypothetical Ugi Reaction:

Acid Component: this compound

Amine Component: e.g., Benzylamine

Aldehyde Component: e.g., Isobutyraldehyde

Isocyanide Component: e.g., tert-Butyl isocyanide

The reaction would yield a complex α-acylamino amide incorporating all four components, with the 3,4-bis(benzyloxy)-5-nitrophenyl moiety attached via an amide bond.

Stereoselective and Regioselective Control in Transformations Involving this compound

Controlling selectivity is paramount when performing transformations on a multi-functionalized molecule like this compound.

Regioselectivity:

Deprotection: A significant challenge is the regioselective deprotection of one of the two benzyloxy groups. Achieving this would require exploiting subtle differences in their steric or electronic environments, which are minimal in this symmetric molecule. However, enzymatic or catalytic systems with specific recognition capabilities could potentially differentiate between the two positions.

Functionalization of Phenols: Following complete deprotection, the two resulting phenolic hydroxyls at C-3 and C-4 have different electronic environments due to their positions relative to the carboxylic acid and nitro groups. The C-4 hydroxyl is para to the carboxyl group, while the C-3 hydroxyl is meta. This difference can be exploited for regioselective functionalization (e.g., alkylation) under carefully controlled conditions, as the acidity and nucleophilicity of the two hydroxyls will differ.

Stereoselectivity: Stereoselectivity becomes a critical factor when this compound is used as a building block in the synthesis of chiral molecules. For example, in an MCR with a chiral amine or isocyanide, the reaction could proceed with diastereoselectivity. Similarly, if the molecule is incorporated into a structure with existing stereocenters, controlling the formation of new stereocenters relative to the existing ones is a key synthetic challenge that often relies on the choice of reagents, catalysts, and reaction conditions.

3,4 Bis Benzyloxy 5 Nitrobenzoic Acid As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Heterocyclic Scaffolds and Analogues

The functional group array of 3,4-Bis(benzyloxy)-5-nitrobenzoic acid makes it an ideal starting material for the synthesis of various substituted heterocyclic compounds. The nitro group can be readily reduced to an amine, a key nucleophile in many cyclization reactions, while the carboxylic acid and the latent hydroxyl groups (protected by benzyl (B1604629) ethers) provide additional handles for annulation strategies.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this nitro-aromatic acid serves as a potent precursor. The general strategy involves the chemical manipulation of the nitro and carboxylic acid functionalities to facilitate the construction of the heterocyclic ring.

Quinolines: The preparation of quinoline (B57606) cores often relies on cyclization strategies such as the Skraup, Doebner-von Miller, or Friedländer syntheses, which typically involve an aniline (B41778) derivative. nih.govgoogle.com The nitro group of this compound can be reduced to the corresponding aniline. This aniline can then be reacted with α,β-unsaturated aldehydes or ketones to construct the quinoline scaffold, carrying the benzyloxy substituents into the final product. nih.gov Furthermore, the carboxylic acid can be converted into an aldehyde, enabling its use in multicomponent reactions with other amines and activated methylenes to form highly substituted fused quinoline systems, such as pyrimido[4,5-b]quinolines. nih.gov

Indoles: Classic indole (B1671886) syntheses, including the Leimgruber-Batcho and Reissert methods, frequently commence with ortho-nitrotoluene derivatives. orgsyn.org The carboxylic acid of the title compound can be reduced to a methyl group, affording a 3,4-bis(benzyloxy)-5-nitrotoluene analogue. This intermediate is primed for condensation with formamide (B127407) acetals to form an enamine, which upon reductive cyclization of the nitro group, yields a 4,5-bis(benzyloxy)indole. orgsyn.org This process highlights a pathway where all three functional groups of the starting material are strategically transformed to achieve the target heterocycle.

Benzimidazoles: The synthesis of the benzimidazole (B57391) nucleus is most commonly achieved by the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. nih.govresearchgate.netorganic-chemistry.org Starting with this compound, a synthetic sequence involving Curtius rearrangement of the carboxylic acid to an amine, followed by reduction of the nitro group, would furnish the requisite 3,4-diamino-5,6-bis(benzyloxy)benzene precursor. Condensation of this diamine with various aldehydes would then yield a library of 2-substituted-5,6-bis(benzyloxy)benzimidazoles. nih.govgoogle.com

Pyridines: While direct pyridine (B92270) synthesis from this specific precursor is less common, its derivatives can be incorporated into pyridine rings through established multi-component strategies. For instance, conversion of the benzoic acid to a benzaldehyde (B42025) derivative allows it to serve as a key component in Hantzsch-type pyridine syntheses or other condensation reactions, leading to functionalized phenyl-substituted pyridines.

Table 1: Synthetic Pathways to Nitrogen-Containing Heterocycles This table is interactive. You can sort and filter the data.

| Target Heterocycle | Key Precursor from Title Compound | Typical Reaction Type | Relevant Functional Group Transformations |

|---|---|---|---|

| Quinoline | 5-Amino-3,4-bis(benzyloxy)benzoic acid | Doebner-von Miller | Reduction of NO₂ |

| Indole | 1,2-Bis(benzyloxy)-4-methyl-5-nitrobenzene | Leimgruber-Batcho | Reduction of COOH to CH₃ |

| Benzimidazole | 1,2-Bis(benzyloxy)-4,5-diaminobenzene | Phillips Condensation | Curtius rearrangement of COOH; Reduction of NO₂ |

| Pyridine | 3,4-Bis(benzyloxy)-5-nitrobenzaldehyde | Hantzsch Synthesis | Reduction of COOH to CHO |

The two benzyloxy groups on the aromatic ring are protecting groups for a catechol (1,2-dihydroxy) moiety. Their removal unmasks two nucleophilic oxygen atoms, enabling the construction of various oxygen-containing heterocycles. nih.gov

Benzofurans: Benzofuran (B130515) synthesis can be achieved from catechol derivatives through several methods. nih.govgoogle.com After catalytic debenzylation of the title compound to reveal 3,4-dihydroxy-5-nitrobenzoic acid, this intermediate can undergo reactions such as condensation with α-halo ketones followed by cyclization to furnish the benzofuran ring. The remaining nitro and carboxylic acid groups offer sites for further functionalization of the resulting heterocyclic product.

Chromanones: Chromanones are typically synthesized by the reaction of a phenol (B47542) with an α,β-unsaturated acid or a 3-halopropionic acid derivative, followed by intramolecular Friedel-Crafts acylation. ijrpc.commdpi.com The debenzylated catechol intermediate derived from the title compound provides the necessary phenolic hydroxyl groups. Reaction with a suitable three-carbon synthon would lead to the formation of a highly substituted chromanone, a privileged scaffold in medicinal chemistry. ijrpc.com

Dihydrofurans: The synthesis of substituted dihydrofurans can be achieved through various cyclization strategies. For instance, 3,4-Bis(benzyloxy)-5-nitrobenzaldehyde (derived from the parent acid) can react with silyloxyfurans in a vinylogous Mukayama aldol (B89426) reaction to produce γ-alkylidenebutenolides, which are isomers of substituted dihydrofuranones. mdpi.com This approach builds the heterocyclic ring while preserving the functional handles on the aromatic portion for subsequent modifications. Additionally, related benzyloxy-substituted lactones serve as key intermediates in the synthesis of complex molecules.

Building Block in the Construction of Functionalized Polyaromatic Systems

This compound is an exemplary building block for constructing larger, functionalized polyaromatic systems. The orthogonal nature of its functional groups allows for stepwise and controlled elaboration. The carboxylic acid can be used as a handle for cross-coupling reactions or converted into other functionalities. The nitro group can be transformed into an amine, which can then be diazotized to introduce a wide range of substituents (e.g., halogens, cyano, hydroxyl) via Sandmeyer reactions. These transformations, combined with the ability to deprotect the hydroxyl groups, provide a platform for creating highly decorated aromatic rings that can be incorporated into polymers, dendrimers, or other complex materials. nih.govresearchgate.net

Role in the Synthesis of Substituted Biaryl and Teraryl Compounds

The construction of biaryl and teraryl motifs is central to drug discovery and materials science, and is dominated by palladium-catalyzed cross-coupling reactions. This compound is an excellent substrate for these transformations.

The carboxylic acid can be converted into a more suitable coupling partner, such as a boronic acid or ester via decarbonylative borylation, or a halide through a Hunsdiecker-type reaction. rsc.org Alternatively, the nitro group can be reduced and diazotized to install an iodine or bromine atom, creating a handle for Suzuki, Stille, or Heck coupling. The presence of the bulky benzyloxy groups and the nitro group ortho to one of the coupling sites can be exploited to control stereochemistry, particularly in the synthesis of axially chiral biaryls where rotation around the aryl-aryl bond is restricted. nih.gov Research has shown that ortho-nitro-substituted aryl halides are effective substrates in asymmetric Suzuki-Miyaura couplings to generate atropisomeric products. nih.gov

Table 2: Transformations for Biaryl Cross-Coupling Reactions This table is interactive. You can sort and filter the data.

| Original Functional Group | Transformed Group | Example Coupling Reaction |

|---|---|---|

| -COOH | -B(OH)₂ | Suzuki Coupling |

| -COOH | -I / -Br | Heck, Stille, Sonogashira Coupling |

| -NO₂ | -I / -Br (via -NH₂) | Suzuki, Heck, Stille Coupling |

| -NO₂ | -OTf (via -NH₂ → -OH) | Suzuki Coupling |

Application in the Stereoselective Construction of Macrocyclic Structures

Macrocycles represent a significant class of therapeutic agents and host molecules. The synthesis of these large rings often requires building blocks with precisely positioned functional groups to control the cyclization process. This compound is a well-suited candidate for creating such precursors.

Its trifunctional nature allows it to be linked to other molecules at three distinct points. For example, the carboxylic acid can form an amide bond with one linker, while the nitro group is reduced to an amine and acylated with a second, different linker. These linkers can contain terminal alkenes for a ring-closing metathesis (RCM) macrocyclization, or a halide and boronic acid for an intramolecular Suzuki coupling. core.ac.uknih.gov The two bulky benzyloxy groups can impart conformational rigidity to the linear precursor, potentially influencing the stereochemical outcome of the macrocyclization step and favoring the formation of a specific diastereomer. nih.gov

Integration into Divergent Synthetic Pathways for Rapid Generation of Molecular Diversity

Divergent synthesis aims to generate a library of structurally diverse compounds from a single, common intermediate. The multiple and orthogonally reactive functional groups of this compound make it an ideal starting point for such strategies. rsc.orgnih.gov

A divergent approach could unfold as follows:

Pathway A (Amine Chemistry): The nitro group is reduced to an amine, which can be acylated, alkylated, or used in coupling reactions to generate a family of N-functionalized derivatives.

Pathway B (Carboxylic Acid Chemistry): The carboxylic acid is converted to amides, esters, or ketones, each creating a distinct subset of molecules.

Pathway C (Phenol Chemistry): The benzyl ethers are cleaved to unmask the catechol, which can then be selectively alkylated, acylated, or used to form new heterocyclic rings like dioxoles.

By applying these distinct reaction manifolds to the common core, a large and diverse library of complex molecules can be rapidly assembled, facilitating the exploration of chemical space in drug discovery and materials science.

Precursor in the Synthesis of Monomers for Advanced Polymer Materials and Functional Coatings

The compound this compound serves as a versatile precursor for the synthesis of specialized monomers. These monomers are integral to the development of advanced polymer materials and functional coatings, which are designed to exhibit specific, high-performance characteristics. The unique structural features of this compound, namely the two benzyloxy groups and a nitro group attached to a benzoic acid core, offer multiple pathways for chemical modification. These modifications can introduce polymerizable functionalities, transforming the initial molecule into a building block for complex macromolecular architectures.

The conversion of this compound into a polymerizable monomer typically involves the chemical transformation of its existing functional groups into moieties capable of undergoing polymerization. The primary routes for this transformation focus on the nitro group and the carboxylic acid function, while the benzyloxy groups often serve as protecting groups for subsequent functionalities.

One common strategy involves the reduction of the nitro group to an amine. This transformation is a well-established chemical process, often carried out with high efficiency. The resulting amino group can then be further functionalized to introduce a polymerizable group. For instance, the amine can be reacted with acryloyl chloride or methacryloyl chloride to form the corresponding acrylamide (B121943) or methacrylamide (B166291) monomer. These monomers are readily polymerizable via free-radical polymerization techniques.

Alternatively, the carboxylic acid group of the parent molecule can be modified. For example, it can be converted into an ester with a hydroxyl-containing polymerizable unit, such as 2-hydroxyethyl acrylate (B77674), to yield a monomer with an acrylate functionality. Such monomers are widely used in the polymer industry to create a variety of materials.

The resulting monomers, derived from this compound, can be polymerized to form functional polymers. These polymers can be designed to have specific properties, such as thermal stability, tailored refractive indices, or the ability to respond to external stimuli, making them suitable for applications in advanced coatings. For example, the incorporation of the rigid aromatic core from the benzoic acid derivative can enhance the thermal and mechanical properties of the resulting polymer.

Furthermore, the benzyloxy groups can be deprotected after polymerization to reveal phenolic hydroxyl groups along the polymer chain. These hydroxyl groups can serve as sites for further post-polymerization modification, allowing for the attachment of other functional molecules or for cross-linking reactions to form robust coating networks. This approach provides a pathway to materials with a high density of functional groups, which can be crucial for applications such as adhesives, responsive surfaces, or biocompatible coatings.

The synthesis of multifunctional acrylate monomers from compounds containing hydroxyl and carboxylic acid groups is a documented approach to creating cross-linkers and specialized polymers. researchcommons.org For instance, the reaction of 3,4,5-trihydroxybenzoic acid (gallic acid) with acryloyl chloride yields a multifunctional acrylate monomer. researchcommons.org A similar principle can be applied to derivatives of this compound after appropriate functional group manipulations.

The table below outlines the key chemical entities involved in the conceptual transformation of this compound into a polymerizable monomer and its subsequent use.

| Compound Name | Role in Synthesis |

| This compound | Starting precursor molecule |

| 3,4-Bis(benzyloxy)-5-aminobenzoic acid | Intermediate after nitro group reduction |

| Acryloyl chloride | Reagent to introduce acrylate functionality |

| Methacryloyl chloride | Reagent to introduce methacrylate (B99206) functionality |

| Acrylamide or Methacrylamide Monomer | Polymerizable building block |

| Functional Polymer | Final material for coatings |

The development of such tailored monomers from precursors like this compound is a key area of research in polymer science, aiming to create next-generation materials for a wide array of technological applications.

Theoretical and Computational Studies on 3,4 Bis Benzyloxy 5 Nitrobenzoic Acid

Electronic Structure and Reactivity Predictions for 3,4-Bis(benzyloxy)-5-nitrobenzoic acid

Specific electronic structure and reactivity predictions for this compound are not available in the current scientific literature.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Energy Levels

There are no published DFT calculations detailing the molecular orbitals (such as HOMO and LUMO) and their corresponding energy levels for this compound.

Analysis of Charge Distribution, Electrostatic Potential Maps, and Dipole Moments

No studies containing analyses of the charge distribution, electrostatic potential maps, or the dipole moment of this compound have been found.

Reaction Mechanism Studies Involving this compound as a Reactant or Intermediate

Detailed reaction mechanism studies where this compound serves as a reactant or intermediate are not documented.

Transition State Analysis and Energy Barriers for Key Synthetic Transformations

Information regarding transition state analysis and the energy barriers for synthetic transformations involving this compound is currently unavailable.

Computational Prediction of Regioselectivity and Stereoselectivity in Novel Reactions

There are no computational predictions concerning the regioselectivity or stereoselectivity of novel reactions with this compound.

Structure-Reactivity Relationships and In Silico Screening for Novel Transformations

The reactivity of this compound is governed by the interplay of its three substituents on the benzene (B151609) ring: two electron-donating benzyloxy groups and one strongly electron-withdrawing nitro group.

Electronic and Steric Effects:

Nitro Group: The nitro group at the 5-position is a powerful electron-withdrawing group through both resonance and inductive effects (-R, -I). This effect significantly increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. libretexts.org Theoretical studies on substituted benzoic acids using Density Functional Theory (DFT) confirm that electron-withdrawing substituents increase acidity. nih.gov The nitro group also deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-positions (positions 2 and 6).

In Silico Screening for Novel Transformations:

In silico screening methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are powerful tools for predicting the reactivity and potential applications of new molecules. nih.govdergipark.org.tr For this compound, these methods could be employed to:

Predict Reactivity: DFT calculations can model the electron distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential, providing insights into sites susceptible to nucleophilic or electrophilic attack. aip.org This allows for the prediction of outcomes for various potential reactions before they are attempted in the lab.

Discover Novel Reactions: Virtual screening of reaction databases with the 3D structure of the compound could identify potential, previously unconsidered, chemical transformations. This could include novel cyclization reactions, cross-coupling partnerships, or polymerization capabilities.

Evaluate as a Catalyst: While the acidity of the carboxylic acid group suggests potential for organocatalysis, computational models can predict its efficacy in promoting specific reactions, such as ring-opening polymerizations. researchgate.netresearchgate.net

A hypothetical in silico workflow could involve initial DFT calculations to optimize the geometry and determine electronic properties. This data could then be used in QSAR models to predict its behavior in different chemical environments or as input for molecular docking simulations to assess its interaction with enzymes or catalytic sites. mdpi.com

Table 1: Predicted Electronic and Reactivity Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic | Rationale based on Analogous Systems |

| Acidity (pKa) | Lower than benzoic acid (more acidic) | The strongly electron-withdrawing nitro group significantly increases the acidity of benzoic acid derivatives. libretexts.org |

| Aromatic Ring Reactivity | Deactivated towards electrophilic substitution | The dominant electron-withdrawing effect of the nitro group reduces the electron density of the benzene ring. |

| Susceptibility to Nucleophilic Attack | Higher than unsubstituted benzoic acid | The electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution. |

| Key Reactive Sites | Carboxylic acid, nitro group, aromatic protons | The carboxylic acid can be deprotonated or esterified. The nitro group can be reduced to an amine. The aromatic protons can be substituted under specific conditions. |

Ligand-Reactivity Prediction in Organocatalytic and Metal-Catalyzed Systems Utilizing Derivatives

Derivatives of this compound hold potential as ligands in both organocatalysis and metal-catalyzed reactions. Computational methods are instrumental in predicting their behavior and guiding the design of new catalytic systems.

Organocatalysis:

The carboxylic acid moiety itself can act as a hydrogen-bond donor, making it a potential organocatalyst. Benzoic acid and its derivatives have been shown to catalyze reactions like the ring-opening polymerization of lactones. researchgate.netresearchgate.net The acidity, and therefore catalytic activity, of this compound would be significantly higher than that of unsubstituted benzoic acid due to the electron-withdrawing nitro group.

Computational studies, specifically DFT, can be used to model the transition states of catalyzed reactions. bohrium.com For instance, in a ring-opening polymerization, calculations can elucidate the mechanism by which the benzoic acid derivative activates the monomer and the propagating chain end. These theoretical models can predict reaction rates and selectivities, facilitating the optimization of the catalyst structure for a specific application.

Metal-Catalyzed Systems:

The carboxylate, formed upon deprotonation, can act as a ligand for a wide range of metal ions. Furthermore, reduction of the nitro group to an amine would yield 5-amino-3,4-bis(benzyloxy)benzoic acid, a molecule with both a carboxylate and an amino group that can chelate to a metal center. The benzyloxy groups could also potentially coordinate to certain metal centers.

The electronic properties of the ligand play a crucial role in the stability and reactivity of the resulting metal complex. The electron-withdrawing nitro group would decrease the electron-donating ability of the carboxylate ligand, which could influence the redox properties of the metal center in the complex.

Ligand-Reactivity Prediction:

Computational chemistry offers several avenues for predicting the performance of ligands derived from this compound in catalysis:

DFT Calculations: These can be used to model the geometry of the metal-ligand complex, calculate the strength of the metal-ligand bond, and analyze the electronic structure of the complex. This information is vital for understanding how the ligand influences the catalytic cycle. arxiv.org

Molecular Docking: If the catalyst is intended for an enzymatic system or a well-defined catalytic pocket, docking simulations can predict the binding mode and affinity of the complex.

Quantitative Structure-Reactivity Relationships (QSRR): By developing QSRR models based on a set of known ligands, the catalytic activity of a new ligand can be predicted based on its calculated structural and electronic descriptors.

Table 2: Predicted Catalytic Applications and Relevant Computational Prediction Methods

| Catalytic System | Potential Application of Derivatives | Relevant Computational Method | Predicted Influence of Substituents |

| Organocatalysis | Acid-catalyzed reactions (e.g., esterification, ring-opening polymerization) | DFT modeling of transition states | The nitro group enhances acidity, likely increasing catalytic activity compared to simple benzoic acid. |

| Metal-Catalysis | Ligands for cross-coupling reactions, oxidation catalysis, or polymerization | DFT for complex geometry and electronic structure, QSRR for activity prediction | The nitro group reduces ligand donor strength, affecting the metal's redox potential. Benzyloxy groups provide steric bulk, influencing selectivity. |

Advanced Analytical Techniques in the Research and Development of 3,4 Bis Benzyloxy 5 Nitrobenzoic Acid Synthesis

Spectroscopic Methodologies for Reaction Monitoring and Kinetic Studies

Spectroscopic techniques that allow for real-time, in-situ analysis are paramount for understanding the intricate details of chemical transformations as they occur. These process analytical technologies (PAT) provide a continuous stream of data on the concentration of reactants, intermediates, and products, enabling precise kinetic modeling and the development of robust process control strategies.

In-situ Infrared (IR) and Raman spectroscopy are powerful, non-invasive techniques for monitoring the progress of chemical reactions in real time. spectroscopyonline.com By inserting fiber-optic probes directly into the reaction vessel, chemists can track changes in molecular vibrations that correspond to the consumption of starting materials and the formation of products.

In the synthesis of 3,4-Bis(benzyloxy)-5-nitrobenzoic acid, key transformations include the benzylation of a dihydroxybenzoic acid precursor and the subsequent nitration of the aromatic ring.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly useful for monitoring changes in functional groups. For instance, during the nitration step, the appearance and growth of characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ for asymmetric stretching and 1350 cm⁻¹ for symmetric stretching) can be quantitatively monitored. researchgate.net Concurrently, the disappearance of the C-H band of the aromatic proton being replaced can be tracked. The C=O stretching region of the carboxylic acid group can also be analyzed to understand how intermolecular interactions, such as hydrogen bonding, change throughout the reaction. bohrium.comucl.ac.uk

Raman Spectroscopy: Raman spectroscopy is highly effective for monitoring reactions in aqueous media and for observing symmetric vibrations that may be weak in the IR spectrum. During the nitration of the benzyloxy-substituted ring, Raman spectroscopy can be used to monitor the concentration of the nitronium ion (NO₂⁺), the active nitrating species, which has a distinct symmetric stretching band. sci-hub.se This allows for precise control over the nitrating agent's concentration, which is crucial for preventing over-nitration or other side reactions. sci-hub.se Surface-Enhanced Raman Spectroscopy (SERS) could also be employed to enhance the signal and monitor the formation of the nitro-substituted product at very low concentrations. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Application in Synthesis Monitoring |

| Asymmetric NO₂ Stretch | ~1530 | IR | Quantify formation of the nitro group. |

| Symmetric NO₂ Stretch | ~1350 | IR | Confirm nitration and monitor product concentration. |

| Carboxylic Acid O-H Stretch | 2500-3500 (broad) | IR | Monitor changes in hydrogen bonding. |

| Carboxylic Acid C=O Stretch | ~1700 | IR | Track the state of the carboxylic acid functional group. |

| Nitronium Ion (NO₂⁺) Stretch | ~1400 | Raman | Monitor concentration of the active nitrating species. |

| Nitro Group Bending Vibration | ~850 | Raman | An indicator for the formation of the nitrated product. nih.gov |

Real-time or in-line NMR spectroscopy provides unparalleled structural detail during a chemical reaction, allowing for the unambiguous identification and quantification of all soluble species, including reactants, intermediates, products, and byproducts. rsc.orgmagritek.com By circulating the reaction mixture through an NMR spectrometer, a series of spectra can be acquired over time to generate concentration profiles for each component. rsc.org

For the synthesis of this compound, this technique is particularly valuable for:

Monitoring Benzylation: The benzylation of the hydroxyl groups can be followed by observing the disappearance of the phenolic -OH proton signals and the appearance of new signals corresponding to the benzylic methylene protons (-O-CH₂-Ph) and the new aromatic protons of the benzyl (B1604629) groups. A novel method combining a linear flow ramp with in-line ¹H NMR has been shown to be effective for determining the kinetic parameters of benzylation reactions. magritek.com

Tracking Nitration: The nitration step involves the substitution of a proton on the central benzoic acid ring. Real-time ¹H NMR can monitor the disappearance of the signal for this specific aromatic proton and the corresponding shifts in the remaining aromatic proton signals due to the strong electron-withdrawing effect of the newly introduced nitro group.

Identifying Intermediates: Transient intermediates that may not be detectable by offline methods can often be observed and characterized using flow NMR, providing crucial mechanistic insights. magritek.com Stopped-flow benchtop NMR systems have also been developed to conveniently acquire quantitative reaction data for reactions that are otherwise difficult to monitor. rsc.org

Chromatographic Techniques for Purity Assessment and Isolation Optimization

Chromatographic methods are essential for separating the components of a complex reaction mixture. In the context of R&D, they are used not only to assess the purity of the final product but also to analyze crude reaction mixtures to optimize reaction conditions and purification protocols.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing the composition of reaction mixtures containing non-volatile or thermally sensitive compounds like this compound. A validated reverse-phase HPLC (RP-HPLC) method allows for the separation and quantification of the starting materials, the desired product, and any non-volatile byproducts or intermediates. ekb.eg

Key applications in the synthesis of the target compound include:

Purity Assessment: HPLC provides a quantitative measure of the purity of the isolated product. By developing a gradient method, it is possible to separate the main compound from closely related impurities, such as regioisomers (e.g., 2-nitro or 6-nitro isomers), incompletely benzylated precursors, or over-nitrated products.

Reaction Optimization: By taking aliquots from the reaction mixture at various time points and analyzing them by HPLC, a kinetic profile of the reaction can be constructed. This data is invaluable for optimizing parameters such as temperature, reaction time, and catalyst loading to maximize the yield of the desired product while minimizing the formation of impurities.

Purification Optimization: The analytical HPLC chromatogram serves as a scout for developing preparative HPLC purification methods. researchgate.net It helps in selecting the appropriate stationary and mobile phases and predicting the retention times of different components, thereby streamlining the isolation process.

| Parameter | Description | Relevance to Analysis |

| Stationary Phase | Typically a C18-functionalized silica for reverse-phase chromatography. | Provides good retention and separation for aromatic carboxylic acids. |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., water with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). ekb.egsielc.com | Allows for the elution of compounds with a wide range of polarities, separating the polar starting materials from the less polar product and byproducts. |

| Detector | UV-Vis Detector, typically set at a wavelength where the aromatic rings show strong absorbance (e.g., ~254 nm). thermofisher.com | Enables sensitive detection and quantification of all aromatic species in the mixture. |

| Quantification | Based on the area of the chromatographic peak, calibrated against a standard of known concentration. | Provides precise data on the yield of the product and the levels of various impurities. |

While HPLC is ideal for non-volatile components, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying volatile and semi-volatile byproducts that may be formed during the synthesis. journalijar.com The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes it a powerful tool for mechanistic studies and process safety.

In the synthesis of this compound, GC-MS can be used to identify:

Solvent Degradation Products: Under harsh reaction conditions (e.g., strong acids, high temperatures), the reaction solvent may degrade, and GC-MS can identify these volatile breakdown products.

Byproducts from Side Reactions: Potential side reactions could include de-benzylation, leading to volatile compounds like benzyl alcohol or benzaldehyde (B42025). The nitration process might also generate volatile nitroaromatic or phenolic byproducts if cleavage of the ether linkages occurs.

Residual Starting Materials: If any of the starting materials or reagents are sufficiently volatile, GC-MS can be used to detect their presence in the crude product mixture. For some carboxylic acids, derivatization to a more volatile ester form may be necessary prior to analysis. nih.gov

X-ray Crystallography for Absolute and Relative Structural Elucidation of Novel Synthetic Intermediates and Products

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. It provides unambiguous proof of a molecule's constitution, configuration, and conformation, which is essential for confirming the structure of novel intermediates or the final product.

For a molecule like this compound, X-ray crystallography would provide precise data on:

Future Directions and Emerging Research Avenues for 3,4 Bis Benzyloxy 5 Nitrobenzoic Acid

Exploiting 3,4-Bis(benzyloxy)-5-nitrobenzoic acid in Photoinduced Chemical Transformations and Photoredox Catalysis

The presence of a nitroaromatic system in this compound suggests its potential utility in the realm of photochemistry. Nitroaromatic compounds are known to participate in a range of photoinduced reactions. Future research could investigate the photochemical reactivity of this molecule, focusing on transformations initiated by the excitation of the nitro group.

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, often relying on photocatalysts that can absorb light and facilitate single-electron transfer (SET) processes. nih.gov While this specific benzoic acid derivative has not been established as a primary photocatalyst, its nitro group could act as a reducible moiety or an electron acceptor under certain photocatalytic conditions. Researchers could explore its role as a potential oxidant in photoredox cycles or as a substrate in light-mediated reactions. For instance, the nitro group could be photochemically reduced to a nitroso, hydroxylamino, or amino group, providing pathways to novel derivatives under mild conditions. Furthermore, the aromatic core could participate in photo-cycloadditions or be functionalized via photoredox-catalyzed C-H activation strategies. beilstein-journals.org

Application in Supramolecular Chemistry, Host-Guest Interactions, and Self-Assembly Processes

Supramolecular chemistry, which focuses on non-covalent interactions, is a promising area for this compound. The molecule possesses several features conducive to forming well-defined, self-assembled structures.